Compound Description: This compound is a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative that has shown potential as an anticonvulsant molecular scaffold. [] It demonstrated a significant reduction in wet dog shake numbers and the severity of convulsions compared to a control group in a picrotoxin-induced seizure model in rats. []
Compound Description: This is another 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative exhibiting promising anticonvulsant activity. [] In the picrotoxin-induced seizure rat model, it showcased remarkable efficacy, achieving 74% protection against convulsions. [] This protection level surpasses that of the standard drug diazepam. []
Compound Description: This compound, belonging to the 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine family, has been identified as a potentially useful anticonvulsant molecular scaffold. [] Preclinical studies utilizing a picrotoxin-induced seizure model in rats revealed a considerable reduction in the number of wet dog shakes and the intensity of seizures. []
Compound Description: Identified as a potential anticonvulsant molecular scaffold, this compound is another example of a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative. [] In the picrotoxin-induced seizure rat model, it effectively diminished both the number of wet dog shakes and the severity of convulsive episodes. []
Compound Description: This compound is a dopamine D3/D2 receptor agonist with a preference for the D3 receptor. [] It exhibited a potent protective effect against cocaine toxicity in mice, specifically preventing cocaine-induced convulsions and lethality. [] The protective effect was observed at doses lower than those causing motor impairment, suggesting a potential therapeutic window. []
7-Hydroxy-dipropylaminotetralin
Compound Description: This compound acts as a dopamine D3-preferring agonist. [] In animal models, it effectively counteracted cocaine toxicity, mitigating both seizures and lethal effects. [] Importantly, its anticonvulsant activity manifested at doses below those inducing motor impairments, suggesting a favorable therapeutic profile. []
Quinpirole
Compound Description: Quinpirole, a mixed D3/D2 agonist, effectively mitigated cocaine toxicity in mice, specifically preventing seizures and lethal outcomes. [] Its protective effect was particularly noteworthy as it occurred at doses below those leading to motor impairments. [] This suggests a favorable balance between efficacy and potential side effects.
Quinelorane
Compound Description: Classified as a mixed D3/D2 agonist, quinelorane effectively protected against cocaine-induced toxicity in mice, preventing both convulsions and death. [] Notably, its protective effects were evident at doses lower than those causing motor impairment, suggesting a potential therapeutic window. []
Compound Description: This compound acts as a selective dopamine uptake inhibitor. [] It can induce convulsions in animal models, and this effect can be mitigated by the D3/D2 receptor agonist (+)-PD 128,907. []
Compound Description: This compound is an antagonist of dopamine D3 receptors. [] It can reverse the protective effects of D3 agonists against cocaine-induced toxicity, providing evidence for the role of D3 receptors in this context. []
Compound Description: L-741,626 is a selective antagonist of dopamine D2 receptors. [] Unlike D3 antagonists, it does not reverse the protective effects of D3 agonists against cocaine-induced toxicity. [] This difference in activity highlights the distinct roles of D2 and D3 receptors in modulating the effects of cocaine.
Compound Description: This novel antipsychotic compound exhibits affinity for serotonin 5-HT1A receptors. [] Its administration leads to a decrease in serotonin levels in the hippocampus of rats, suggesting an effect on 5-HT1A autoreceptors. [] Additionally, SSR181507 increases dopamine levels in the medial prefrontal cortex, an effect that can be reversed by the 5-HT1A antagonist WAY100635. [] This indicates that its dopaminergic effects might be mediated, at least partially, through 5-HT1A receptor activation.
Compound Description: This novel antipsychotic drug displays affinity for 5-HT1A receptors. [] Similar to SSR181507, SLV313 reduces serotonin levels in the rat hippocampus, indicating potential activity at 5-HT1A autoreceptors. [] Moreover, it elevates dopamine levels in the medial prefrontal cortex, and this effect is reversed by the 5-HT1A antagonist WAY100635, suggesting a role for 5-HT1A receptors in its dopaminergic action. []
Compound Description: This compound serves as a potent and selective 5-HT1A receptor agonist, widely employed in research to investigate the roles of 5-HT1A receptors in various physiological and behavioral processes. [] It is often used as a pharmacological tool to elucidate the downstream effects of 5-HT1A receptor activation.
Compound Description: WAY100635 acts as a highly selective 5-HT1A receptor antagonist. [] It is frequently used in research to block the effects of endogenous serotonin or exogenously administered 5-HT1A agonists. [] This compound helps to delineate the specific contributions of 5-HT1A receptor activation in various experimental paradigms.
Compound Description: This compound is a potential photodegradation product of difloxacin, an antibacterial drug. [] Its identification was achieved through UPLC-MS/MS analysis of difloxacin exposed to light. [] The formation of such degradation products highlights the importance of understanding drug stability and potential changes in activity upon exposure to light.
Compound Description: Identified as a potential photodegradation product of the antibacterial drug difloxacin, this compound emerged from UPLC-MS/MS analysis following the drug's exposure to light. [] The formation of this and other degradation products underscores the significance of investigating drug stability and the potential impact of light exposure on drug efficacy and safety.
Compound Description: This compound is a potential product of difloxacin photodegradation, an antibacterial drug. [] It was identified via UPLC-MS/MS analysis after exposing difloxacin to light. [] The formation of such degradation products underscores the need to assess drug stability and the potential consequences of light exposure on drug efficacy and safety.
Compound Description: Identified as a potential photodegradation product of the antibacterial drug difloxacin, this compound was revealed through UPLC-MS/MS analysis conducted after difloxacin was subjected to light exposure. [] The emergence of such degradation products underscores the importance of assessing drug stability and the potential influence of light on drug activity and safety.
Compound Description: LU1501 is a novel quinazoline derivative that exhibits potent anti-tumor activity. [] Preclinical studies have demonstrated its efficacy against various cancer cell lines, including MCF-7, SK-BR-3, A549, HCT 116, U-118MG, U-87MG, and MDA-MB-468. [] These findings suggest its potential as a lead compound for developing new anticancer drugs.
Lu 28-179 (1'-[4-[1-(4-Fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine])
Compound Description: Lu 28-179 is a selective sigma 2 receptor ligand with subnanomolar affinity. [] Sigma receptors are a class of proteins implicated in various cellular functions, including modulation of neurotransmission, cell proliferation, and apoptosis.
Compound Description: This compound is a potent and selective sigma 2 receptor ligand, exhibiting subnanomolar affinity for the sigma 2 binding site. [] Its selectivity over the sigma 1 receptor makes it a valuable tool for investigating the specific roles of sigma 2 receptors in biological systems.
Compound Description: PD-128,907 is a dopamine D2/D3 agonist with a higher selectivity for D3 receptors. [] It effectively induces yawning behavior in rats in a dose-dependent manner, displaying an inverted U-shaped dose-response curve. [] This yawning response is attributed to D3 receptor activation, whereas the inhibition of yawning at higher doses is thought to be due to competing D2 receptor activity. []
Compound Description: PD-128,908 is the less active enantiomer of PD-128,907, also exhibiting dopamine D2/D3 agonist activity but with lower potency and a less pronounced preference for D3 receptors. [] Its use in research helps to confirm the stereospecificity of D3 receptor interactions and to delineate the pharmacological profiles of the two enantiomers.
Compound Description: Quinelorane is a dopamine D2/D3 receptor agonist, exhibiting activity at both receptor subtypes. [] It is often used in research to study the effects of stimulating both D2 and D3 receptors simultaneously.
Compound Description: Pramipexole is a dopamine agonist with a preference for D3 receptors over D2 receptors. [] Clinically, it is used in the treatment of Parkinson's disease and restless legs syndrome, conditions associated with dysfunction in dopaminergic pathways.
Compound Description: 7-OH-DPAT acts as a mixed dopamine D2/D3 receptor agonist, exhibiting activity at both receptor subtypes. [] It is often employed in research to investigate the roles of both D2 and D3 receptors in various physiological and behavioral processes.
Compound Description: Quinpirole functions as a dopamine agonist, exhibiting a preference for D2 and D3 receptors over other dopamine receptor subtypes. [] It is frequently used in research to selectively activate these receptor subtypes and study their downstream effects.
Compound Description: Bromocriptine acts as a dopamine agonist, primarily targeting D2 receptors but also exhibiting some activity at other dopamine receptor subtypes. [] Clinically, it is utilized to treat conditions like Parkinson's disease, hyperprolactinemia, and acromegaly, which are associated with dopaminergic dysfunction.
Compound Description: Apomorphine functions as a dopamine agonist, exhibiting activity at both D1 and D2 receptor subtypes. [] Clinically, it is used in the treatment of Parkinson's disease, primarily to manage motor fluctuations and improve symptom control.
Compound Description: L-741,626 is a highly selective dopamine D2 receptor antagonist. [] Its selectivity for D2 receptors makes it a valuable pharmacological tool for dissecting the specific roles of D2 receptors in various physiological and behavioral processes.
Compound Description: Haloperidol is a potent antipsychotic drug that acts as a dopamine D2 receptor antagonist. [] It is commonly used to manage symptoms associated with schizophrenia and other psychotic disorders.
Compound Description: Nafadotride is a dopamine D2/D3 receptor antagonist with some selectivity for D3 receptors. [] It is used in research to investigate the specific roles of D3 receptors and their potential as therapeutic targets for various conditions.
Compound Description: U99194 is a selective dopamine D3 receptor antagonist, frequently employed in research to investigate the specific roles of D3 receptors in various physiological and behavioral processes. [] Its selectivity makes it a valuable tool for dissecting the contributions of D3 receptors from those of other dopamine receptor subtypes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.